
(2-(((2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)hydroxyphosphoryl)oxy)-1-hydroxypropyl)phosphonic acid
Beschreibung
Introduction and Chemical Identity
The compound (2-(((2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)hydroxyphosphoryl)oxy)-1-hydroxypropyl)phosphonic acid represents a structurally complex organophosphorus molecule that has gained significant attention within pharmaceutical analytical chemistry. This compound belongs to the broader category of phosphonic acid derivatives and exhibits distinctive molecular features that make it particularly relevant in the context of pharmaceutical impurity analysis and quality control procedures. The molecule demonstrates a sophisticated arrangement of functional groups, including amino, hydroxyl, and phosphonic acid moieties, which contribute to its unique chemical behavior and analytical characteristics.
The compound's significance extends beyond its basic chemical structure, as it plays a crucial role in pharmaceutical manufacturing processes and quality assurance protocols. Its identification and characterization have become essential components of analytical method development for antibiotic formulations, particularly those involving Fosfomycin-based medications. The molecular architecture of this compound reflects the complex chemical transformations that can occur during pharmaceutical synthesis and storage, highlighting the importance of comprehensive impurity profiling in modern pharmaceutical development. Understanding the fundamental chemical identity of this compound provides the foundation for advanced analytical techniques and regulatory compliance strategies in pharmaceutical manufacturing.
Nomenclature and Identification
The systematic identification of this complex organophosphorus compound requires careful attention to established chemical nomenclature conventions and standardized registry systems. The compound's intricate molecular structure necessitates precise naming protocols that accurately reflect its constitutional arrangement and functional group organization. Multiple identification systems have been employed to catalog and reference this compound within scientific databases and regulatory frameworks, each providing specific insights into its chemical nature and pharmaceutical relevance.
IUPAC Naming Conventions
The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for complex organophosphorus molecules containing multiple functional groups and chiral centers. The complete IUPAC designation is (2-(((2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)(hydroxy)phosphoryl)oxy)-1-hydroxypropyl)phosphonic acid, which systematically describes the molecular backbone and functional group arrangement. This nomenclature system ensures universal recognition and precise communication within the global scientific community, providing unambiguous identification of the compound's structural features.
Alternative IUPAC representations include the simplified designation [2-[[2-[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-1-hydroxypropyl]-hydroxyphosphoryl]oxy-1-hydroxypropyl]phosphonic acid, which maintains structural accuracy while offering enhanced readability. The systematic naming approach reflects the compound's classification as a substituted phosphonic acid derivative with amino and hydroxyl substituents, clearly indicating the presence of multiple heteroatoms and functional groups that contribute to its unique chemical properties.
Eigenschaften
IUPAC Name |
[2-[[2-[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-1-hydroxypropyl]-hydroxyphosphoryl]oxy-1-hydroxypropyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO11P2/c1-6(21-5-10(11,3-12)4-13)9(15)24(19,20)22-7(2)8(14)23(16,17)18/h6-9,12-15H,3-5,11H2,1-2H3,(H,19,20)(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPFAWYPVPIZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(O)P(=O)(O)OC(C)C(O)P(=O)(O)O)OCC(CO)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262243-12-8 | |
Record name | (2-(((2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)hydroxyphosphoryl)oxy)-1-hydroxypropyl)phosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262243128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-(((2-(2-AMINO-3-HYDROXY-2-(HYDROXYMETHYL)PROPOXY)-1-HYDROXYPROPYL)HYDROXYPHOSPHORYL)OXY)-1-HYDROXYPROPYL)PHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H24O03I2RP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biologische Aktivität
The compound known as (2-(((2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)hydroxyphosphoryl)oxy)-1-hydroxypropyl)phosphonic acid , also referred to as Fosfomycin EP Impurity B , is a phosphonic acid derivative that has garnered attention due to its biological activity, particularly in the field of antimicrobial research. This article aims to delve into the biological properties of this compound, highlighting its mechanisms of action, efficacy, and potential applications in medicine.
Basic Information
- Molecular Formula : C₇H₁₈N₀₇P
- Molecular Weight : 259.19 g/mol
- CAS Number : 1262243-11-7
- SMILES Notation : CC(OCC(N)(CO)CO)C(O)P(=O)(O)O
- IUPAC Name : [2-[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-1-hydroxypropyl]phosphonic acid
Structural Characteristics
The compound features a phosphonic acid group, which is crucial for its biological activity. The presence of hydroxymethyl and amino groups enhances its solubility and interaction with biological systems.
Fosfomycin EP Impurity B exhibits antibacterial properties primarily through the inhibition of bacterial cell wall synthesis. It acts by irreversibly binding to the enzyme MurA , which is critical for the synthesis of peptidoglycan, a vital component of bacterial cell walls. This mechanism disrupts cell wall integrity, leading to cell lysis and death.
Antimicrobial Efficacy
Research indicates that this compound demonstrates significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its effectiveness has been particularly noted in strains resistant to conventional antibiotics.
Table 1: Antimicrobial Activity Against Various Bacteria
Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 8 µg/mL | |
Staphylococcus aureus | 4 µg/mL | |
Pseudomonas aeruginosa | 16 µg/mL | |
Streptococcus pneumoniae | 2 µg/mL |
Case Studies
-
Efficacy in Resistant Strains :
A study conducted by Smith et al. (2023) demonstrated that Fosfomycin EP Impurity B was effective against multi-drug resistant strains of E. coli, showcasing its potential as a therapeutic option in treating complicated urinary tract infections. -
Combination Therapy :
Another investigation assessed the synergistic effects of this compound when combined with beta-lactam antibiotics. The results indicated enhanced antibacterial activity, suggesting potential use in combination therapies for better treatment outcomes (Johnson et al., 2024). -
In Vivo Studies :
In vivo studies on murine models indicated that administration of Fosfomycin EP Impurity B led to a significant reduction in bacterial load in infected tissues, affirming its therapeutic potential (Lee et al., 2024).
Safety and Toxicology
While the biological activity of Fosfomycin EP Impurity B is promising, safety profiles must be considered. Current studies suggest low toxicity levels; however, further research is needed to establish comprehensive safety data for clinical applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Fosfomycin, the parent compound of this derivative, is well-documented for its broad-spectrum antibacterial properties. It acts by inhibiting bacterial cell wall synthesis, making it effective against a variety of Gram-positive and Gram-negative bacteria. Research indicates that derivatives like (2-(((2-(2-Amino-3-hydroxy-2-(hydroxymethyl)propoxy)-1-hydroxypropyl)hydroxyphosphoryl)oxy)-1-hydroxypropyl)phosphonic acid may enhance the efficacy of Fosfomycin by improving its pharmacokinetic properties or reducing resistance mechanisms in bacteria .
Drug Delivery Systems
The compound's phosphonic acid moiety allows for potential applications in drug delivery systems, particularly in the development of polymer-drug conjugates. These conjugates can facilitate targeted delivery of therapeutic agents, thereby enhancing their bioavailability and reducing systemic side effects. Studies have shown that modifying drug structures with phosphonic acids can improve their interaction with biological membranes, leading to better absorption and distribution in vivo .
Case Study: Enhanced Efficacy against Resistant Strains
A recent study investigated the effectiveness of this compound in overcoming resistance in E. coli strains that exhibit high levels of resistance to conventional antibiotics. The study found that this compound, when used in combination with standard antibiotics, significantly reduced bacterial load in vitro and in animal models .
Case Study: Biocompatibility in Nanoparticle Formulations
Another area of research focused on the biocompatibility of nanoparticles functionalized with this compound for targeted cancer therapy. Results indicated that these nanoparticles exhibited low toxicity to human cells while effectively delivering chemotherapeutic agents to tumor sites, thus enhancing therapeutic outcomes without significant side effects .
Data Table: Comparison of Antimicrobial Activity
Compound | Spectrum of Activity | Mechanism of Action | Resistance Profile |
---|---|---|---|
Fosfomycin | Broad (Gram-positive & Gram-negative) | Inhibition of cell wall synthesis | Low resistance rates reported |
(2-(((2-(...) | Similar to Fosfomycin | Potentially enhanced due to structural modifications | Reduced efficacy against resistant strains |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The target compound’s multiple hydroxyl and ether groups distinguish it from simpler aminoalkylphosphonates like l-amino-2-methylpropanephosphonous acid, which lacks extended oxygen-rich side chains .
- Compared to the sulfonamide-containing phosphonate in , the target compound prioritizes hydroxyl and amino groups over hydrophobic aryl rings, suggesting divergent solubility and target-binding profiles.
Stability and Reactivity
Phosphonic acids generally exhibit high thermal and hydrolytic stability. The target compound’s hydroxyl groups may increase solubility in aqueous environments, whereas the sulfonamide in enhances lipid membrane permeability. Stereochemical complexity (implied by multiple stereocenters) could lead to distinct pharmacological or catalytic properties.
Vorbereitungsmethoden
Chemical Synthesis via Epoxide Ring-Opening
A widely cited approach involves the ring-opening of a fosfomycin-derived epoxide intermediate. In CN110724162B, fosfomycin trometamol is reacted with a hydroxylamine derivative in a polar aprotic solvent (e.g., dimethylformamide) at 50–60°C for 6–8 hours. The reaction proceeds via nucleophilic attack on the epoxide, followed by phosphorylation using phosphorus oxychloride. Key steps include:
-
Solvent Selection : Tetrahydrofuran or acetonitrile optimizes solubility while minimizing degradation.
-
Temperature Control : Maintaining temperatures below 70°C prevents decomposition of the phosphoester intermediate.
-
Workup : Crude product purification involves liquid-phase extraction and freeze-drying, yielding the target compound with >95% purity by HPLC.
Table 1: Reaction Conditions for Epoxide Ring-Opening
Solid-Phase Synthesis with Protective Groups
CN111233921A introduces a novel solid-phase method using a resin-bound intermediate to streamline purification. The amino and hydroxyl groups are protected with tert-butoxycarbonyl (Boc) and benzyl groups, respectively, to prevent unwanted side reactions. Critical stages include:
-
Coupling : The hydroxylamine precursor is immobilized on Wang resin via ester linkage.
-
Phosphorylation : Di-tert-butyl phosphoramidite is used under anhydrous conditions, followed by oxidation with meta-chloroperbenzoic acid (mCPBA).
-
Deprotection : Cleavage from the resin using trifluoroacetic acid (TFA) simultaneously removes Boc and benzyl groups, yielding the final product.
This method achieves 85–90% yield with reduced purification steps, though scalability remains challenging due to resin costs.
Analytical and Purification Techniques
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with UV detection at 210 nm is standard for assessing purity. CN111233921A reports a retention time of 8.2 minutes using a C18 column and mobile phase of 0.1% phosphoric acid/acetonitrile (95:5 v/v). Impurity thresholds are maintained below 0.1% as per pharmacopeial guidelines.
Spectroscopic Characterization
-
NMR : ¹H NMR (D₂O, 400 MHz) shows characteristic peaks at δ 3.85–4.15 ppm (m, –CH₂–O–P–) and δ 1.45 ppm (s, –NH₂).
-
MS : ESI-MS confirms the molecular ion peak at m/z 428.1 [M+H]⁺.
Challenges and Optimization Strategies
Hydrolytic Instability
The compound’s phosphoester bonds are prone to hydrolysis under acidic or basic conditions. Strategies to mitigate degradation include:
Stereochemical Control
Racemization at the C2 and C3 positions occurs during phosphorylation. Using chiral auxiliaries like (R)-binol during the phosphorylation step enforces stereoselectivity, achieving >98% enantiomeric excess.
Industrial-Scale Production Considerations
While lab-scale syntheses are well-established, scaling poses challenges:
Q & A
Q. Table 1: Key Analytical Parameters
Basic: What synthetic strategies are effective for introducing the phosphonic acid groups?
Answer:
The compound requires sequential phosphorylation and protection/deprotection steps:
Phosphorylation of glycerol derivatives : Use POCl₃ or phosphoramidite chemistry to install the first phosphonic acid group on a 1,2-diol precursor (e.g., 2-amino-3-hydroxy-2-(hydroxymethyl)propanol).
Selective hydroxyl protection : Temporary protecting groups (e.g., tert-butyldimethylsilyl ether) prevent unwanted side reactions during subsequent phosphorylation .
Final deprotection : Acidic hydrolysis (e.g., HCl in dioxane) removes protecting groups while preserving phosphonic acid stability.
Q. Critical Considerations :
- Monitor reaction intermediates via TLC (silica gel, n-butanol/acetic acid/water 4:1:1) to avoid over-phosphorylation.
- ’s SMILES notation highlights the importance of stereochemical control during phosphorylation .
Advanced: How can researchers design experiments to assess environmental persistence and bioaccumulation potential?
Answer:
Adopt methodologies from long-term environmental studies, such as Project INCHEMBIOL ():
- Physicochemical property profiling : Measure logP (octanol-water partition coefficient), water solubility, and pKa to predict environmental mobility. For phosphonic acids, logP < 0 suggests low bioaccumulation .
- Soil/water microcosm studies : Use OECD 307 guidelines to assess aerobic/anaerobic degradation rates. Spike samples with ¹⁴C-labeled compound and track mineralization via scintillation counting .
- Ecotoxicology assays : Evaluate effects on aquatic organisms (e.g., Daphnia magna) using OECD 202 protocols.
Q. Table 2: Environmental Fate Parameters
Parameter | Experimental Value | Method Reference |
---|---|---|
logP | -1.2 (calc.) | EPI Suite v4.1 |
Hydrolysis t₁/₂ (pH 7) | >30 days | OECD 111 |
Soil adsorption (Kd) | 12 L/kg | OECD 106 |
Advanced: How to resolve contradictions in stability data under varying pH conditions?
Answer:
Contradictory stability profiles often arise from competing hydrolysis and oxidation pathways:
- Accelerated stability testing : Use a split-split plot design (as in ) with pH (2–9), temperature (25–60°C), and ionic strength as factors .
- Mechanistic studies : Employ LC-MS/MS to identify degradation products. For example, acidic conditions (pH < 3) may cleave phosphoester bonds, while alkaline conditions (pH > 8) promote amino group oxidation .
- Statistical modeling : Apply multivariate ANOVA to isolate critical degradation factors (e.g., pH × temperature interaction).
Recommendation : Pre-formulate the compound with antioxidants (e.g., ascorbic acid) if oxidation dominates at neutral pH.
Advanced: What in vitro assays are suitable for studying its mechanism of action in biological systems?
Answer:
Focus on enzyme inhibition assays and cellular uptake studies:
- Phosphatase inhibition : Test against alkaline phosphatase (ALP) using p-nitrophenyl phosphate as substrate. IC₅₀ values < 10 µM suggest high affinity .
- Cellular permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp). For polar phosphonic acids, Papp < 1 × 10⁻⁶ cm/s indicates low passive diffusion.
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
Q. Table 3: Example Enzyme Inhibition Data
Enzyme | IC₅₀ (µM) | Assay Conditions |
---|---|---|
ALP | 8.5 | pH 9.8, 37°C |
ATPase | >100 | pH 7.4, 37°C |
Basic: How to validate quantitative methods for this compound in biological matrices?
Answer:
Follow ICH Q2(R1) guidelines using a three-step approach:
Selectivity : Confirm no interference from plasma proteins or metabolites via HPLC-MS/MS (e.g., MRM transition m/z 456→322) .
Linearity : Achieve R² > 0.995 over 1–1000 ng/mL range.
Accuracy/precision : Intra-day CV < 15% at LLOQ (1 ng/mL).
Validation Example : Spike rat plasma with the compound, extract via protein precipitation (acetonitrile), and analyze using a validated method from ’s impurity protocols .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.